molecular formula C13H11NO B12562881 2-Propynamide, N-(phenylmethyl)-N-2-propynyl- CAS No. 177659-26-6

2-Propynamide, N-(phenylmethyl)-N-2-propynyl-

Cat. No.: B12562881
CAS No.: 177659-26-6
M. Wt: 197.23 g/mol
InChI Key: QCYCHZLVAQTION-UHFFFAOYSA-N
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Description

2-Propynamide, N-(phenylmethyl)-N-2-propynyl- is an organic compound characterized by the presence of a propynamide group attached to a phenylmethyl and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propynamide, N-(phenylmethyl)-N-2-propynyl- typically involves the reaction of propargylamine with benzyl chloride under basic conditions to form N-(phenylmethyl)-N-2-propynylamine. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propynamide, N-(phenylmethyl)-N-2-propynyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated amides.

    Substitution: Substituted amides with various functional groups.

Scientific Research Applications

2-Propynamide, N-(phenylmethyl)-N-2-propynyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Propynamide, N-(phenylmethyl)-N-2-propynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, its structural features allow it to interact with various biological pathways, modulating cellular processes and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-(phenylmethyl)-
  • 2-Propenamide, N-methyl-N-(phenylmethyl)-
  • 2-Propenamide, N,2-dimethyl-N-(phenylmethyl)-

Uniqueness

2-Propynamide, N-(phenylmethyl)-N-2-propynyl- is unique due to the presence of both a phenylmethyl and a propynyl group attached to the amide nitrogen. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the triple bond in the propynyl group also provides additional sites for chemical modification and functionalization, enhancing its versatility in various applications.

Properties

CAS No.

177659-26-6

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

N-benzyl-N-prop-2-ynylprop-2-ynamide

InChI

InChI=1S/C13H11NO/c1-3-10-14(13(15)4-2)11-12-8-6-5-7-9-12/h1-2,5-9H,10-11H2

InChI Key

QCYCHZLVAQTION-UHFFFAOYSA-N

Canonical SMILES

C#CCN(CC1=CC=CC=C1)C(=O)C#C

Origin of Product

United States

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